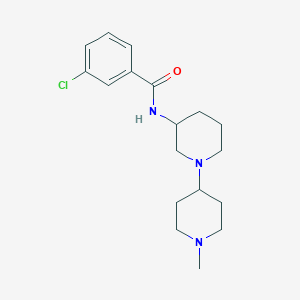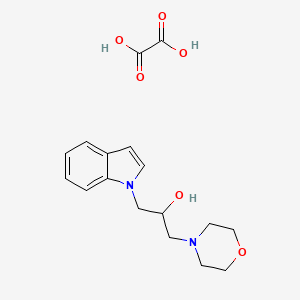![molecular formula C13H17N3O4S B4170063 N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4170063.png)
N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}pentanamide
Descripción general
Descripción
N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}pentanamide is a chemical compound with a complex structure that includes a methoxy group, a nitro group, and a pentanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}pentanamide typically involves the reaction of 2-methoxy-5-nitroaniline with a carbonothioylating agent, followed by the introduction of a pentanamide group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}pentanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}pentanamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}benzamide
- N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}butanamide
Uniqueness
N-{[(2-methoxy-5-nitrophenyl)amino]carbonothioyl}pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
IUPAC Name |
N-[(2-methoxy-5-nitrophenyl)carbamothioyl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-3-4-5-12(17)15-13(21)14-10-8-9(16(18)19)6-7-11(10)20-2/h6-8H,3-5H2,1-2H3,(H2,14,15,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIMVQVDLDBOPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(=S)NC1=C(C=CC(=C1)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794952 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(2-furylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-2-methoxybenzamide](/img/structure/B4169980.png)
![6-(4-methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4169990.png)

![ETHYL 1-[2-(N-BENZYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B4170010.png)

![N-[4-(2-chlorophenoxy)phenyl]-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetamide](/img/structure/B4170026.png)
![1-(4-FLUOROBENZENESULFONYL)-N-[(PYRIDIN-3-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B4170029.png)
![3-[(4-biphenylylmethyl)amino]-1-propanol hydrochloride](/img/structure/B4170042.png)
![2',6-diamino-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile](/img/structure/B4170045.png)
![7-(4-Fluorophenyl)-5-(3-pyridyl)-4,5,6,7-tetrahydro[1,2,3,4]tetraazolo[1,5-A]pyrimidine](/img/structure/B4170048.png)
![N-({6-[3-(trifluoromethyl)phenyl]pyridin-3-yl}methyl)acetamide](/img/structure/B4170055.png)
![8-ETHYL-2-(4-{[(2-METHOXYDIBENZO[B,D]FURAN-3-YL)AMINO]CARBOTHIOYL}PIPERAZINO)-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID](/img/structure/B4170068.png)
![N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2,4-dichlorobenzamide](/img/structure/B4170079.png)
![ethyl 7-acetyl-8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B4170087.png)
